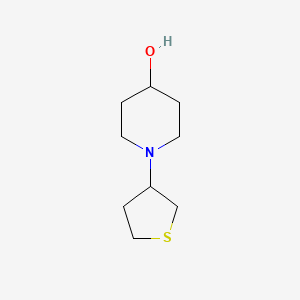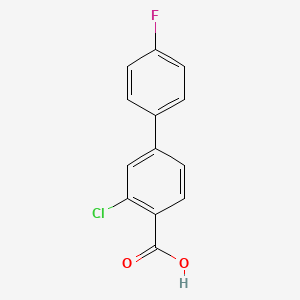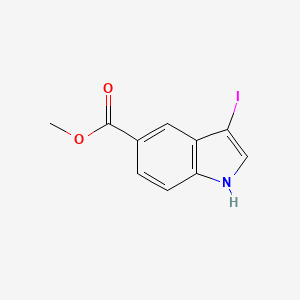
3-yodo-1H-indol-5-carboxilato de metilo
Descripción general
Descripción
Methyl 3-iodo-1H-indole-5-carboxylate is a chemical compound with the CAS Number: 1257847-81-6 . It has a molecular weight of 301.08 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for methyl 3-iodo-1H-indole-5-carboxylate is1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 . Physical And Chemical Properties Analysis
Methyl 3-iodo-1H-indole-5-carboxylate is a powder . It has a molecular weight of 301.08 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Inhibidores de las quinasas de proteínas
El 3-yodo-1H-indol-5-carboxilato de metilo sirve como reactivo en la biosíntesis de inhibidores de las quinasas de proteínas. Estos inhibidores juegan un papel crucial en la regulación de las actividades celulares y son significativos en la terapia del cáncer debido a su capacidad para controlar el crecimiento y la supervivencia celular .
Alquilación de Friedel-Crafts sin metales
Este compuesto se utiliza en reacciones de alquilación de Friedel-Crafts sin metales, que son fundamentales en la síntesis de compuestos orgánicos complejos. Estas reacciones son esenciales en la química medicinal para construir moléculas farmacológicamente activas .
Preparación de iluros de difenilsulfonio
Actúa como reactivo en la preparación de iluros de difenilsulfonio a partir del sulfurano de Martin. Estos iluros son intermediarios en la síntesis orgánica y tienen aplicaciones en la creación de diversas estructuras moleculares .
Reacciones de acoplamiento deshidrogenativo cruzado
El compuesto participa en reacciones de acoplamiento deshidrogenativo cruzado (CDC), que son valiosas para formar enlaces carbono-carbono y construir marcos orgánicos complejos, que se utilizan a menudo en productos farmacéuticos y agroquímicos .
Síntesis de derivados de indirubina
Se utiliza en la síntesis de derivados de indirubina, que tienen notables actividades antitumorales y se estudian por su posible uso en el tratamiento del cáncer .
Preparación de aminoindolilacetatos
El this compound también se utiliza en la preparación de aminoindolilacetatos, compuestos que han mostrado promesa en diversas aplicaciones biológicas, incluyendo como posibles agentes terapéuticos .
Actividad anti-VIH-1
Se ha informado que los derivados de indol, incluidos los sintetizados a partir de this compound, poseen actividad anti-VIH-1, lo que los hace significativos en la búsqueda de nuevos tratamientos contra el VIH .
Actividades antiinflamatorias y analgésicas
Algunos derivados de indol sintetizados a partir de este compuesto se han investigado por sus propiedades antiinflamatorias y analgésicas, lo que indica su posible uso en el desarrollo de nuevos fármacos antiinflamatorios .
Safety and Hazards
The safety information for methyl 3-iodo-1H-indole-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
Methyl 3-iodo-1H-indole-5-carboxylate is a type of indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .
Biochemical Pathways
Methyl 3-iodo-1H-indole-5-carboxylate, like other indole derivatives, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that methyl 3-iodo-1H-indole-5-carboxylate may influence a wide range of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of methyl 3-iodo-1H-indole-5-carboxylate’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include changes in cell signaling, gene expression, and metabolic processes, among others.
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl 3-iodo-1H-indole-5-carboxylate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets
Propiedades
IUPAC Name |
methyl 3-iodo-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPCAXPMBYCTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)
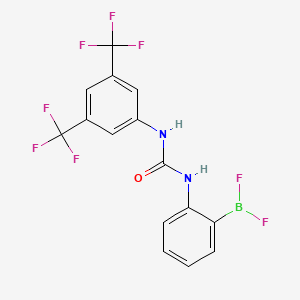
![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)
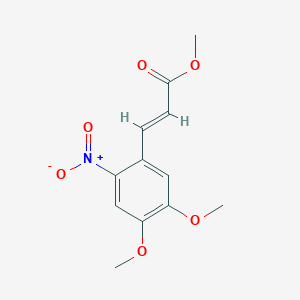
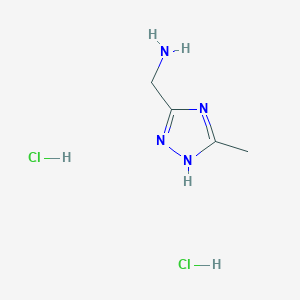
![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)
![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)


